3-Cyano-5-fluoro-4-hydroxybenzoic acid is a chemical compound with the molecular formula CHFNO and the CAS number 350-29-8. This compound features a cyano group (-C≡N), a fluorine atom, and a hydroxyl group (-OH) attached to a benzoic acid framework. It is classified as an aromatic carboxylic acid and is notable for its potential applications in pharmaceuticals and organic synthesis.
3-Cyano-5-fluoro-4-hydroxybenzoic acid can be sourced from various chemical suppliers, including Sigma-Aldrich, where it is listed as a discontinued product but is still available through technical assistance . The compound falls under the category of substituted benzoic acids, specifically those that are functionalized with both fluorine and cyano groups, which can influence their reactivity and biological activity.
The synthesis of 3-cyano-5-fluoro-4-hydroxybenzoic acid typically involves several steps:
Technical details include monitoring reaction progress via thin-layer chromatography (TLC) and characterizing products using nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) .
The molecular structure of 3-cyano-5-fluoro-4-hydroxybenzoic acid can be represented as follows:
The compound's structure contributes to its chemical properties and potential biological activities.
3-Cyano-5-fluoro-4-hydroxybenzoic acid can undergo various chemical reactions typical of carboxylic acids and aromatic compounds:
These reactions are significant for developing derivatives that may exhibit enhanced biological activity or altered physical properties.
The mechanism of action for compounds like 3-cyano-5-fluoro-4-hydroxybenzoic acid often involves interaction with specific biological targets, such as enzymes or receptors. For instance, derivatives of hydroxybenzoic acids have been identified as selective inhibitors for certain enzymes like SIRT5, which play roles in metabolic regulation .
The presence of both hydroxyl and cyano groups allows for hydrogen bonding and potential interactions with active sites on target proteins, influencing their activity.
Relevant data from studies indicate that the compound's structure influences its solubility and reactivity profiles significantly .
3-Cyano-5-fluoro-4-hydroxybenzoic acid has potential applications in various fields:
Fluorinated and cyano-substituted benzoic acid derivatives have revolutionized medicinal chemistry through strategic modulation of pharmacokinetic and pharmacodynamic properties. The incorporation of fluorine atoms into aromatic drug scaffolds dates back to the mid-20th century with the development of fluorinated corticosteroids and 5-fluorouracil, exploiting fluorine's electronegativity and small atomic radius to enhance metabolic stability and bioavailability. The pivotal discovery that para-aminosalicylic acid (PAS) fluorination at the 5-position decreased the rate of N-acetyltransferase-1 (NAT-1) catalyzed inactivation by 11-fold marked a significant advancement in antitubercular drug design. This modification improved systemic exposure 5-fold in murine models, demonstrating fluorination's profound impact on drug metabolism [1].
Concurrently, cyano group incorporation emerged as a strategic approach to enhance target binding through dipole interactions and serve as a versatile synthetic handle for further derivatization. The synthesis of 3-cyano-4-hydroxybenzoic acid methyl ester via novel pathways avoiding toxic cyanide reagents exemplifies progress in synthetic methodology for these valuable intermediates [3]. When combined within a single aromatic scaffold, these substituents create synergistic effects: fluorine modulates electron distribution and lipophilicity while the cyano group provides hydrogen-bond accepting capability and metabolic resistance. This multisubstitution approach has proven particularly valuable in addressing persistent challenges in infectious disease therapeutics, especially against mycobacterial pathogens with complex cell envelopes and efflux mechanisms [1] [6].
Multisubstituted benzoic acids represent privileged scaffolds for disrupting essential biosynthetic pathways in Mycobacterium tuberculosis. The strategic positioning of electron-withdrawing groups (cyano, fluoro) around the phenolic core creates structural mimics of endogenous substrates that effectively inhibit key enzymes. 3-Cyano-5-fluoro-4-hydroxybenzoic acid's structural similarity to p-hydroxybenzoic acid (PHBA) positions it as a potential inhibitor of chorismate pyruvate-lyase (Rv2949c), the enzyme responsible for PHBA biosynthesis in mycobacteria [4]. PHBA serves as the essential precursor for ubiquinone and phenolic glycolipid biosynthesis – virulence factors critical for mycobacterial electron transport and host immune evasion.
The compound's ability to potentially disrupt multiple pathways stems from its differentiated hydrogen-bonding capacity and pKa modulation relative to natural substrates. Computational analyses suggest the 3-cyano-5-fluoro substitution pattern significantly lowers the phenolic pKa compared to unsubstituted PHBA (approximately 7.5 vs. 9.3), enhancing anion formation at physiological pH and promoting ionic interactions with target enzymes [8]. Additionally, the steric and electronic perturbations introduced by these substituents may interfere with decarboxylation or hydroxylation reactions in the catabolic pathways of Pseudarthrobacter phenanthrenivorans Sphe3, where PHBA undergoes hydroxylation to protocatechuate followed by ring cleavage through multiple pathways [6]. This multisubstituted scaffold represents a sophisticated approach to overcoming mycobacterial resistance mechanisms through simultaneous perturbation of primary metabolism and cell wall biosynthesis.
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1